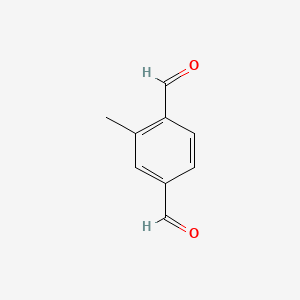
2-Methylterephthalaldehyde
Cat. No. B3120896
Key on ui cas rn:
27587-17-3
M. Wt: 148.16 g/mol
InChI Key: MNHWRUCVFATHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05312913
Procedure details


Under an argon atmosphere, a 500 ml round-bottomed flask was charged with 140 ml of a toluene solution of 4.6 g (33 mmol) of the diethyl 2-methylterephthalonitrile, and further, 87 ml of a toluene solution of 18.6 g (131 mmol) of diisobutylaluminum hydride was added dropwise at -78° C. The resultant mixture was stirred for 30 minutes as it was, and then allowed to further react at room temperature for 5 hours. While the reaction mixture was hot, 4 ml of methanol was added to decompose an excess amount of the diisobutylaluminum hydride. Thereafter, the reaction mixture was poured into 250 ml of a saturated ammonium chloride aqueous solution, and the resultant mixture was stirred at room temperature for 20 minutes. The reaction mixture was recharged into a separating funnel, 100 ml of 10% sulfuric acid was added, and the resultant mixture was shaken vigorously. And, an organic layer formed was separated. This organic layer was washed with sodium bicarbonate and salt water, and dried over magnesium sulfate. The solvent was distilled off with a rotary evaporator, and the residue was purified by column chromatography to give 2.8 g (19 mmol) of 2-methylterephthalaldehyde.


Name
diethyl 2-methylterephthalonitrile
Quantity
4.6 g
Type
reactant
Reaction Step Two


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4](C#N)=[C:5]([CH2:12]C)[C:6](C)=[C:7]([CH:10]=1)C#N)C.[H-].C([Al+]CC(C)C)C(C)C.[Cl-].[NH4+].S(=O)(=O)(O)[OH:29].[CH3:33][OH:34]>C1(C)C=CC=CC=1>[CH3:1][C:3]1[CH:4]=[C:5]([CH:12]=[O:29])[CH:6]=[CH:7][C:10]=1[CH:33]=[O:34] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
87 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
diethyl 2-methylterephthalonitrile
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C(=C(C(=C(C#N)C1)C)CC)C#N
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Six
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Eight
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to further react at room temperature for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was recharged into a separating funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
And, an organic layer formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
This organic layer was washed with sodium bicarbonate and salt water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off with a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=O)C=CC(=C1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 19 mmol | |
| AMOUNT: MASS | 2.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
